

# The Reactivity Landscape of 5-Ethynyl-2-methoxypyridine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-Ethynyl-2-methoxypyridine

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The strategic incorporation of the ethynyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a versatile handle for molecular elaboration and the synthesis of complex bioactive compounds. **5-Ethynyl-2-methoxypyridine**, a readily accessible building block, presents a particularly interesting case study in reactivity, where the electronic properties of the pyridine ring and the methoxy substituent modulate the behavior of the terminal alkyne. This technical guide provides a comprehensive overview of the key reactions of the ethynyl group in **5-Ethynyl-2-methoxypyridine**, including detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in drug discovery and development.

## Sonogashira Cross-Coupling: A Gateway to Aryl- and Vinyl-Substituted Pyridines

The Sonogashira cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.<sup>[1]</sup> For **5-Ethynyl-2-methoxypyridine**, this reaction provides a direct route to a diverse array of substituted pyridine derivatives, which are prevalent motifs in pharmaceutical agents. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild base.<sup>[1]</sup>

## Quantitative Data for Sonogashira Coupling Reactions

While specific data for a wide range of Sonogashira reactions with **5-Ethynyl-2-methoxypyridine** is dispersed throughout the literature, the following table summarizes representative conditions and yields for the coupling of similar bromopyridine substrates, which can serve as a benchmark for reaction optimization.

Aryl/Vinyl Halide	Alkyne	Pd Catalyst (mol%)	Cu(I) Source (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
5-Bromo-2-methoxypyridine	Trimethylsilylacetylene	Pd(PPh <sub>3</sub> ) <sub>4</sub> (5)	CuI (10)	Et <sub>3</sub> N	Toluene	80	12	>90[1]
4-Iodotoluene	Phenylacetylene	Pd on alumina (5)	Cu <sub>2</sub> O on alumina (0.1)	-	THF:DMA 9:1	75	72	<2 (Batch)
4-Iodotoluene	Phenylacetylene	Pd on alumina (5)	Cu <sub>2</sub> O on alumina (0.1)	-	THF:DMA 9:1	80	Flow	60[2]

## Detailed Experimental Protocol: Sonogashira Coupling of 5-Ethynyl-2-methoxypyridine with 4-Iodotoluene

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl halides.[2]

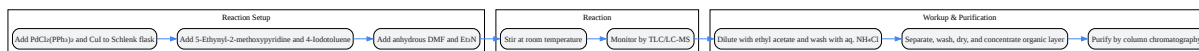
Materials:

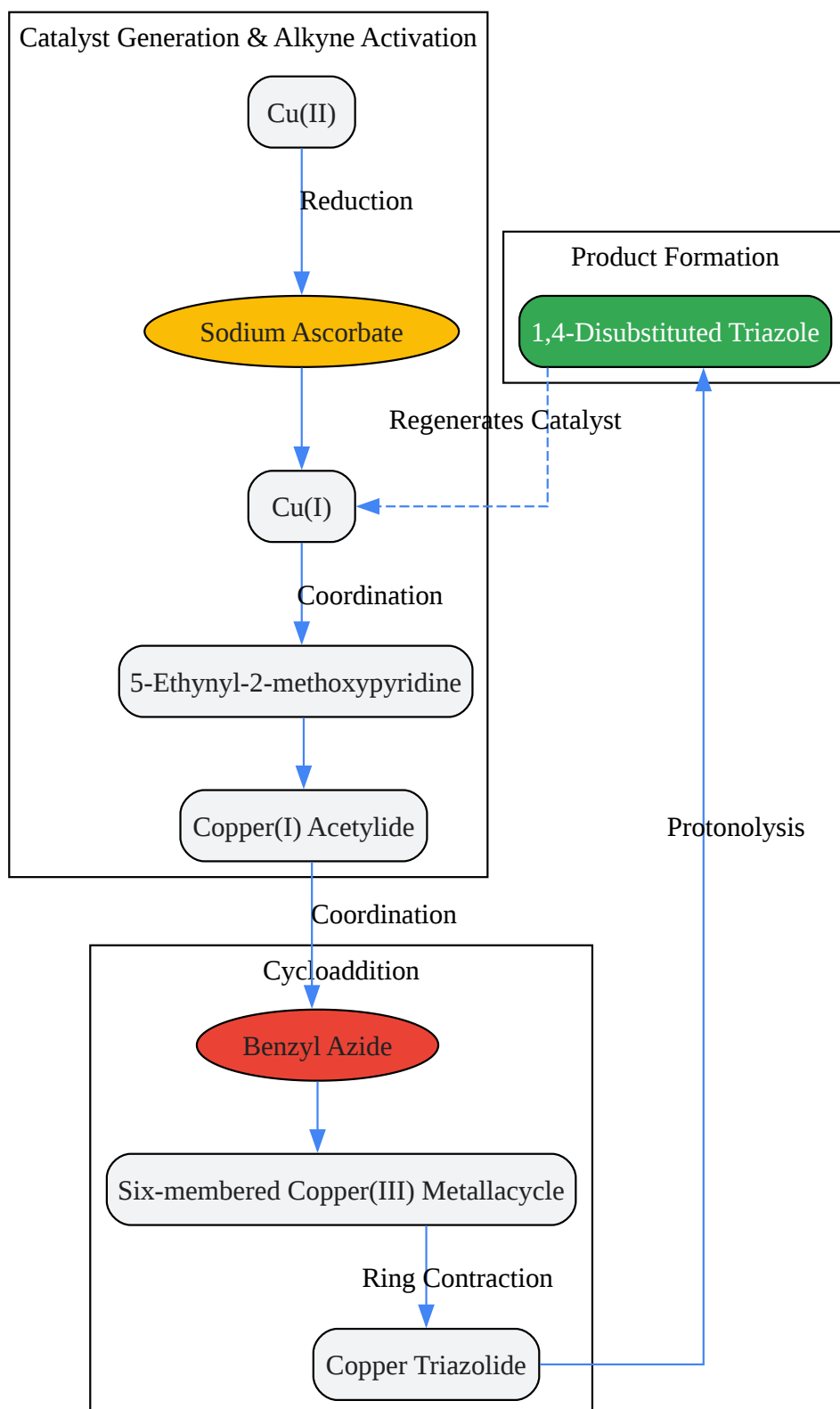
- 5-Ethynyl-2-methoxypyridine
- 4-Iodotoluene

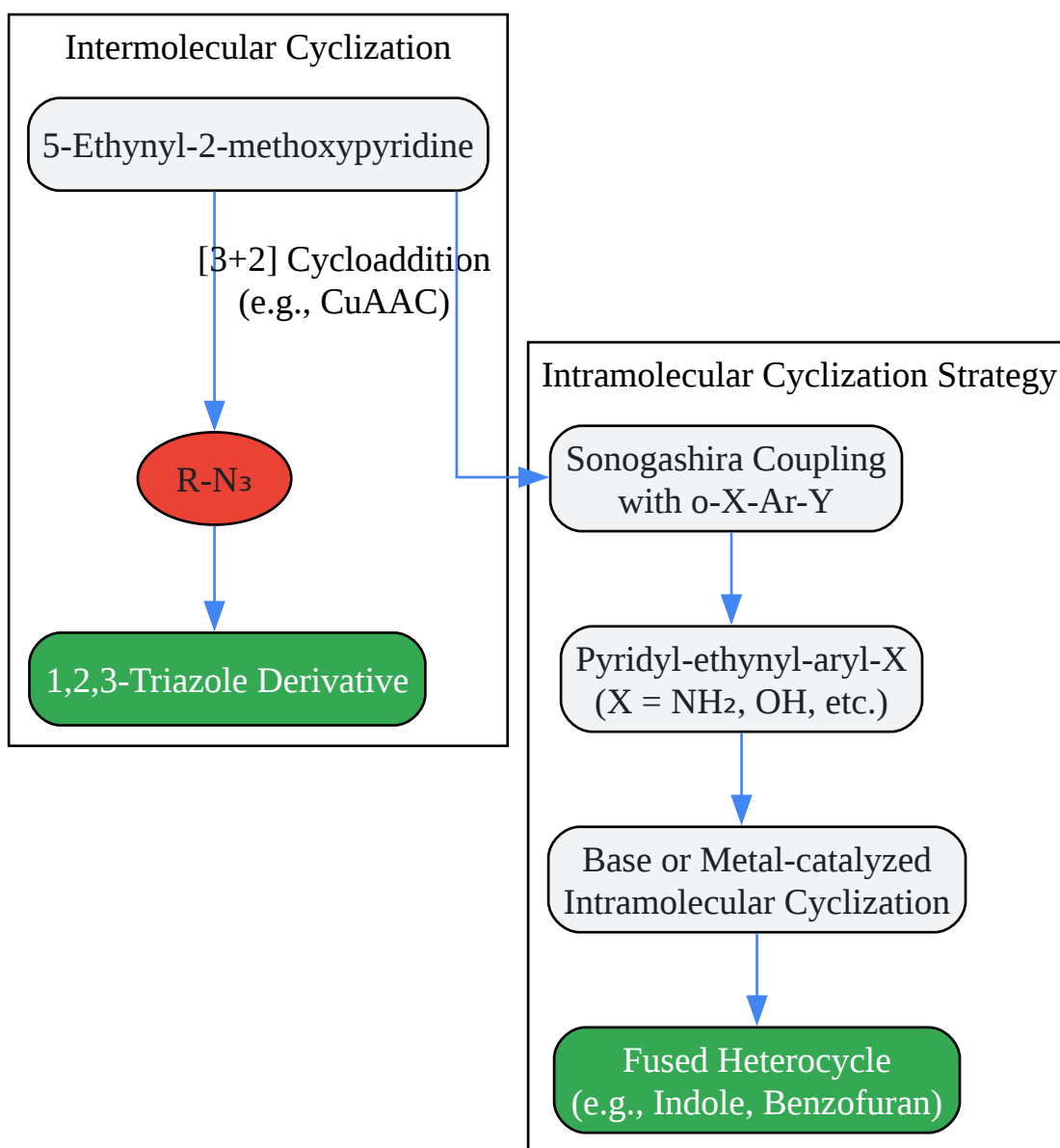
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 2-5 mol%) and copper(I) iodide (e.g., 4-10 mol%).
- Add **5-Ethynyl-2-methoxypyridine** (1.0 equivalent) and 4-iodotoluene (1.1 equivalents).
- Add anhydrous DMF and triethylamine (2.0 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-5-(p-tolyethynyl)pyridine.







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## References

- 1. 5-Ethynyl-2-methoxypyridine | 663955-59-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
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